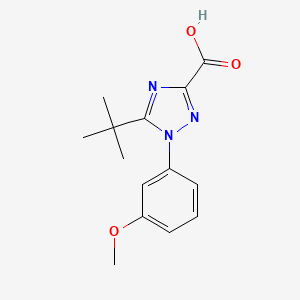

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based compound characterized by a tert-butyl group at the 5-position of the triazole ring and a 3-methoxyphenyl substituent at the 1-position. Its molecular formula is C₁₅H₁₈N₃O₃, with a molecular weight of 297.33 g/mol.

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

5-tert-butyl-1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)13-15-11(12(18)19)16-17(13)9-6-5-7-10(8-9)20-4/h5-8H,1-4H3,(H,18,19) |

InChI Key |

DWJKCUSFQFNJOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxybenzohydrazide with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of the desired triazole compound. The reaction typically requires refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

5-tert-Butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1154371-12-6)

- Structural Difference : Fluorine atom at the 3-position of the phenyl ring.

- Properties : The electron-withdrawing fluorine increases polarity and may enhance metabolic stability compared to the methoxy group. Molecular weight: 263.27 g/mol .

- Activity: No direct biological data provided, but fluorine substituents are often associated with improved bioavailability in drug design.

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 2060028-18-2)

- Structural Difference: Nitro group (-NO₂) at the 3-position.

- Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring. Molecular weight: 290.27 g/mol .

- Activity : Nitro groups can confer antimicrobial properties but may also increase toxicity risks.

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives

- Structural Difference : Pyridyl group replaces the substituted phenyl ring.

- Activity : Demonstrated selective COX-2 inhibition in silico (e.g., compounds 25 and 32 with fit values >7.0 in HipHop models) and anti-inflammatory effects in vitro .

Substituent Effects at the 5-Position of the Triazole Ring

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 674287-63-9)

5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-41-0)

- Structural Difference : Trifluoromethyl (-CF₃) group at the 5-position.

- Properties : The -CF₃ group is both hydrophobic and electron-withdrawing, improving membrane permeability. Molecular weight: 181.07 g/mol .

- Activity : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for enhanced stability.

Key Findings:

- COX-2 Selectivity : Pyridyl-substituted triazoles show higher COX-2 fit values than phenyl analogs, suggesting the importance of nitrogen heterocycles in enzyme interaction .

- Substituent Polarity : Methoxy and fluorine groups improve solubility, whereas nitro and bromo groups may limit bioavailability due to increased molecular weight or toxicity .

Biological Activity

5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its anti-inflammatory properties, potential as an anti-tubercular agent, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-tert-butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is C13H16N4O3. The structure features a triazole ring, which is known for its biological significance and versatility in medicinal chemistry.

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anti-inflammatory properties. In a study involving various derivatives of triazole compounds, it was found that some exhibited anti-inflammatory activity comparable to indomethacin and celecoxib, with efficacy ranging from 38% to 115% of these standard drugs . The inhibition of cyclooxygenase (COX) enzymes is a crucial mechanism in this context:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5a | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

This data indicates that specific derivatives of the compound may serve as potent COX inhibitors with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In patent literature, it was reported that certain triazole derivatives exhibited significant inhibition against M. tuberculosis H37RV strains with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that the compound could be a candidate for developing new anti-tubercular agents.

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets:

- COX Inhibition : As mentioned earlier, the inhibition of COX enzymes leads to reduced inflammation.

- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA or inhibit DNA synthesis in pathogens.

- Enzyme Inhibition : Triazoles may also inhibit specific enzymes involved in metabolic pathways in bacteria and fungi.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of synthesized triazole derivatives, compounds were administered to animal models exhibiting inflammation. Results indicated a statistically significant reduction in inflammatory markers compared to control groups treated with standard NSAIDs .

Case Study 2: Antitubercular Activity

A series of experiments tested the efficacy of various triazole derivatives against dormant Mycobacterium species. The results showed that certain compounds not only inhibited bacterial growth but also demonstrated effectiveness against biofilm-forming strains . This is particularly relevant given the challenges posed by drug-resistant tuberculosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-tert-Butyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates. For example, triazole ring formation can be achieved via cyclization of tert-butyl-substituted precursors with 3-methoxyphenyl hydrazines under acidic conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the carboxylic acid derivative. Structural validation through melting point analysis and spectroscopic techniques is essential .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the 3D molecular structure, including bond angles and torsional conformations of the triazole ring and tert-butyl group .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl at C5, methoxyphenyl at N1). The carboxylic acid proton appears as a broad singlet (~12-14 ppm) in DMSO-d6 .

- IR spectroscopy : Stretching vibrations for C=O (carboxylic acid, ~1700 cm) and triazole C-N bonds (~1500 cm) validate functional groups .

Q. How should researchers handle safety concerns during synthesis and disposal?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential irritancy (similar triazole derivatives require P264/P280/P305+P351+P338 protocols) .

- Waste disposal : Segregate acidic waste, neutralize with bicarbonate, and transfer to licensed hazardous waste facilities. Document disposal per GB/T16483/17519 standards .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Compare with diaryltriazole derivatives’ docking results .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-donating methoxy groups) .

- MD simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability under physiological conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., cell lines, incubation times, solvent concentrations). For example, discrepancies in IC values may arise from DMSO solvent effects .

- Dose-response validation : Replicate studies with ≥3 independent trials. Use ANOVA to assess statistical significance of bioactivity trends .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-methoxyphenyl)-triazole derivatives) to identify substituent-dependent activity patterns .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm over 14 days.

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Correlate stability with tert-butyl steric effects .

- Degradant identification : Use LC-MS/MS to characterize breakdown products (e.g., decarboxylation or triazole ring cleavage) .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with existing pharmacological or materials science theories?

- Methodological Answer :

- Pharmacology : Link to QSAR models for triazole-based COX-2 inhibitors. The methoxyphenyl group may enhance membrane permeability, as seen in diaryltriazole anti-inflammatory agents .

- Materials Science : Apply Hansen solubility parameters to predict compatibility with polymer matrices (e.g., for drug-eluting coatings) .

Q. What advanced separation techniques improve purification scalability for this compound?

- Methodological Answer :

- Membrane filtration : Use nanofiltration (MWCO 200–300 Da) to remove low-MW impurities .

- Preparative HPLC : Optimize gradients (e.g., acetonitrile/0.1% TFA in water) on C18 columns. Monitor purity by diode-array detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.